Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate

Lipophilicity Chromatography Organic Solubility

Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate (CAS 2070015-35-7) is a fully protected, bifunctional piperidine intermediate. Its core scaffold integrates three orthogonal functionalities: (i) a nitrogen-protecting tert-butoxycarbonyl (Boc) group, (ii) a synthetically versatile ketone at the 5-position, and (iii) a tert-butyldimethylsilyl (TBS)-protected hydroxyl at the 3-position.

Molecular Formula C16H31NO4Si
Molecular Weight 329.51 g/mol
CAS No. 2070015-35-7
Cat. No. B3115111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate
CAS2070015-35-7
Molecular FormulaC16H31NO4Si
Molecular Weight329.51 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(=O)C1)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3
InChIKeyUIIIAHUXNIKHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate (CAS 2070015-35-7) — Procurement-Ready Piperidine Building Block for Multi-Step Synthesis


Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate (CAS 2070015-35-7) is a fully protected, bifunctional piperidine intermediate . Its core scaffold integrates three orthogonal functionalities: (i) a nitrogen-protecting tert-butoxycarbonyl (Boc) group, (ii) a synthetically versatile ketone at the 5-position, and (iii) a tert-butyldimethylsilyl (TBS)-protected hydroxyl at the 3-position [1]. The TBS group confers a predicted logP of 3.09 , markedly enhancing organic solubility relative to the unprotected 3-hydroxy analog (logP −0.69) . This engineered lipophilicity, combined with the orthogonal deprotection logic of Boc and TBS, defines the compound's utility for sequential functionalization in pharmaceutical intermediate synthesis [1].

Why a Generic 3-Hydroxy- or Alternative Silyl-5-oxopiperidine Cannot Replace CAS 2070015-35-7 in Sequential Syntheses


In-class piperidine intermediates are not interchangeable because the identity and position of the O-protecting group dictate orthogonal reactivity, chromatographic behavior, and stability under reaction conditions [1]. The unprotected 3-hydroxy-5-oxopiperidine analog (logP −0.69) exhibits markedly different solubility and is susceptible to oxidation and premature acylation, necessitating an additional in situ protection step . Conversely, alternative silyl ethers (e.g., TMS, TES) lack the ~20,000-fold acid stability of TBS [2], while more hindered variants (TIPS, TBDPS) resist mild fluoride-mediated deprotection and introduce steric penalties that complicate downstream ketone functionalization [3]. CAS 2070015-35-7 specifically delivers the industrially validated TBS/Boc orthogonal pair that balances lability with robust protection across multi-step sequences [4].

Quantitative Differentiation Guide: Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate vs. Closest Analogs


LogP Differential vs. Unprotected 3-Hydroxy-5-oxopiperidine: A 3.78-Unit Lipophilicity Gain Driving Chromatographic and Solubility Selection

The TBS-protected target compound (CAS 2070015-35-7) possesses a predicted logP of 3.0904 , whereas the unprotected 3-hydroxy analog (CAS 1934640-29-5) has a logP of −0.69 . This 3.78 logP-unit increase reflects the substantial lipophilic contribution of the TBS group, translating into dramatically improved organic-phase partitioning and chromatographic retention during purification.

Lipophilicity Chromatography Organic Solubility

Acid-Stability Advantage: TBS Ether is ~20,000-Fold More Stable Than TMS Ether, Enabling Acid-Catalyzed Transformations Incompatible with Lighter Silyl Groups

Under acidic aqueous conditions, tert-butyldimethylsilyl (TBS) ethers exhibit relative stability of ~20,000 versus trimethylsilyl (TMS) ethers (relative stability = 1) [1]. This class-level stability ranking—TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000)—places the TBS group of CAS 2070015-35-7 in a uniquely balanced position: sufficiently robust to survive acid-catalyzed Boc-deprotection or ketone functionalization, yet readily cleavable under mild fluoride conditions (TBAF) when desired [2].

Protecting Group Stability Acid Hydrolysis Orthogonal Deprotection

Orthogonal Deprotection Logic: Boc/TBS Pairing Enables Sequential Amine and Alcohol Unveiling Without Cross-Reactivity

CAS 2070015-35-7 integrates a Boc-carbamate (acid-labile, fluoride-stable) and a TBS-ether (fluoride-labile, acid-stable at relative stability 20,000), forming a mutually orthogonal protection pair [1]. This contrasts with TES-protected analogs (acid stability = 64), which risk partial deprotection during TFA-mediated Boc removal [2]. The TBS group's intermediate steric bulk also permits selective fluoride-mediated cleavage in the presence of more hindered silyl groups (TIPS, TBDPS), a strategy documented for related Boc/TBS piperidine scaffolds [1].

Orthogonal Protecting Groups Selective Deprotection Multi-Step Synthesis

Steric-Electronic Balance: TBS Provides Sufficient Steric Shielding Without the Installation/Cleavage Penalties of TIPS or TBDPS

While TIPS (acid stability 700,000) and TBDPS (5,000,000) offer greater acid stability than TBS (20,000), their increased steric bulk significantly retards both silylation and fluoride-mediated deprotection kinetics [1]. TBS occupies the optimal position in the silyl ether stability-hierarchy: sufficiently bulky to protect secondary alcohols selectively and survive silica gel chromatography, yet reactive enough for efficient installation with TBSCl/imidazole and clean deprotection with TBAF/THF at room temperature [2]. This balance is particularly relevant for the 3-position secondary alcohol in the 5-oxopiperidine scaffold, where excessive steric hindrance from TBDPS could impede subsequent ketone reduction or enolate chemistry [3].

Steric Hindrance Protecting Group Kinetics Synthetic Efficiency

C-5 Ketone Plus C-3 TBS-Protected Alcohol: A Differentiated Scaffold vs. 3-Oxo-1-Boc-piperidine (logP 1.59) for Fragment-Based and PROTAC Chemistry

The target compound combines a C-5 ketone electrophile with a C-3 TBS-protected nucleophile in a single piperidine ring, unlike the simpler 3-oxo-1-Boc-piperidine (logP 1.592) [1]. The TBS-protected alcohol at C-3 serves as a latent hydroxyl handle for etherification, esterification, or Mitsunobu coupling after deprotection, while the C-5 ketone enables reductive amination, Grignard addition, or oxime formation. This dual-functional architecture supports fragment growth strategies and PROTAC linker chemistry where both electrophilic and nucleophilic attachment points on the same ring are required [2].

Fragment-Based Drug Discovery PROTAC Building Block Diversity

High-Value Application Scenarios for Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate (CAS 2070015-35-7)


Sequential Functionalization of Piperidine Scaffolds in Multi-Step Medicinal Chemistry

The orthogonal Boc/TBS protection architecture enables chemists to selectively deprotect the Boc group (TFA/CH₂Cl₂) and functionalize the liberated amine via amide coupling or reductive amination while the 3-OTBS group remains intact, owing to TBS's ~20,000-fold acid stability relative to TMS [1]. Subsequent TBAF-mediated desilylation reveals the C-3 alcohol for further diversification. This sequential logic avoids re-protection steps and is documented for related Boc/TBS piperidine intermediates [2].

Bifunctional Building Block for PROTAC Linker and Fragment Elaboration

The compound's C-5 ketone and latent C-3 hydroxyl provide two distinct derivatization vectors on a single piperidine ring—a structural advantage over monofunctional analogs such as 3-oxo-1-Boc-piperidine (logP 1.59) [1]. The enhanced lipophilicity (logP 3.09) [2] further facilitates organic-phase handling during PROTAC linker assembly, where the TBS-protected alcohol can be selectively unmasked for PEGylation or E3 ligase ligand conjugation.

Acid-Stable Intermediate for Synthetic Routes Requiring Acidic Workup or Boc Removal

In synthetic sequences where Boc deprotection (TFA, HCl/dioxane) or Lewis acid-catalyzed ketone transformations precede alcohol unveiling, the TBS ether's ~20,000 relative acid stability [1] ensures the 3-OTBS group survives. This contrasts sharply with TES-protected analogs (acid stability = 64), which risk premature cleavage under identical conditions, leading to undesired diol formation and reduced yield [2].

Purification-Optimized Intermediate with High Organic Solubility for Scale-Up

The 3.78 logP-unit increase conferred by TBS protection (logP 3.09 vs. −0.69 for the free alcohol) [1] [2] dramatically improves extraction efficiency and flash chromatography resolution. For process chemists scaling up multi-gram syntheses, this lipophilicity differential reduces solvent volumes, shortens purification times, and minimizes emulsion formation during aqueous workup.

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